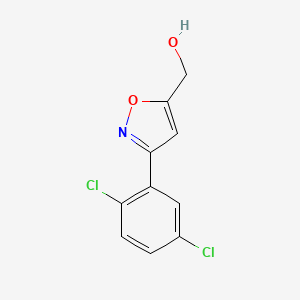

(3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol

Descripción

(3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol is a substituted isoxazole derivative characterized by a 2,5-dichlorophenyl group at the 3-position of the isoxazole ring and a hydroxymethyl (-CH2OH) group at the 5-position. This compound belongs to a class of heterocyclic molecules with broad applications in medicinal chemistry and agrochemical research. Its structure combines halogenated aromatic moieties, which enhance lipophilicity and bioactivity, with a polar hydroxymethyl group that improves solubility and metabolic stability .

Propiedades

IUPAC Name |

[3-(2,5-dichlorophenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c11-6-1-2-9(12)8(3-6)10-4-7(5-14)15-13-10/h1-4,14H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGKMIWAISURFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NOC(=C2)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201266693 | |

| Record name | 3-(2,5-Dichlorophenyl)-5-isoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159981-78-8 | |

| Record name | 3-(2,5-Dichlorophenyl)-5-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159981-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dichlorophenyl)-5-isoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol typically involves the reaction of 2,5-dichlorobenzonitrile with hydroxylamine to form the corresponding isoxazole . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the isoxazole ring.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The hydroxymethyl group in (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents are used for nucleophilic aromatic substitution.

Major Products:

Oxidation: Formation of 3-(2,5-dichlorophenyl)isoxazole-5-carboxylic acid.

Reduction: Formation of 3-(2,5-dichlorophenyl)isoxazole-5-methanol or 3-(2,5-dichlorophenyl)isoxazole-5-amine.

Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study the effects of isoxazole derivatives on various biological systems. It is often used in the development of new pharmaceuticals and agrochemicals.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mecanismo De Acción

The mechanism of action of (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in:

- Halogen type and position (e.g., Cl, Br, F) on the phenyl ring.

- Substituents on the isoxazole ring (e.g., methyl, isopropyl, ethoxy groups).

- Functional group modifications (e.g., chloromethyl vs. hydroxymethyl).

Table 1: Key Structural and Physical Properties of Selected Analogs

Key Observations :

- Halogen Effects : Bromine substitution (e.g., 2-Bromophenyl analog ) increases molecular weight compared to chlorine analogs but may alter electronic properties, enhancing electrophilic reactivity.

- Substituent Position: 2,5-Dichlorophenyl substitution (target compound) vs.

- Functional Groups : The hydroxymethyl group (-CH2OH) improves solubility compared to chloromethyl derivatives (e.g., 5-(chloromethyl)-3-phenylisoxazoles ), which are more lipophilic.

Physicochemical Properties

- Solubility: Hydroxymethyl derivatives (e.g., target compound) are moderately soluble in polar solvents like methanol and DMSO, whereas chloromethyl analogs prefer chloroform .

- Stability : Halogenated isoxazoles generally exhibit high thermal stability, with melting points >100°C (e.g., 138°C for a related compound in ).

Actividad Biológica

(3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. Isoxazoles, the structural framework of this compound, are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C10H8Cl2N2O

- Molecular Weight : 233.09 g/mol

- CAS Number : 438565-33-4

The biological activity of (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol is attributed to its interaction with various molecular targets. While specific mechanisms are still under investigation, preliminary studies suggest that it may:

- Inhibit cyclooxygenase enzymes, thereby reducing inflammation.

- Disrupt bacterial cell membranes or inhibit essential bacterial enzymes, contributing to its antimicrobial properties.

- Modulate cell signaling pathways involving mitogen-activated protein kinases (MAPK), which are crucial in cellular responses to stress and inflammation.

1. Anti-inflammatory Activity

Research indicates that (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol may exhibit anti-inflammatory effects by inhibiting the cyclooxygenase (COX) pathway. This inhibition can lead to a reduction in the production of pro-inflammatory mediators such as prostaglandins.

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria with notable efficacy. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

3. Anticancer Potential

Preliminary studies have suggested that derivatives of isoxazole compounds can inhibit cancer cell proliferation. The specific effects of (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol are still being evaluated; however, related compounds have demonstrated cytotoxicity against various cancer cell lines.

Case Studies

-

Study on Anti-inflammatory Effects :

A study conducted on the effect of isoxazole derivatives in mouse models indicated that treatment with (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol resulted in a significant decrease in paw edema compared to control groups. -

Antimicrobial Efficacy :

In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics.

Comparative Analysis

Compared to other isoxazole derivatives such as (3-(4-Chlorophenyl)isoxazol-5-yl)methanol and (3-(2-Fluorophenyl)isoxazol-5-yl)methanol, the dichlorophenyl variant exhibits enhanced biological activity due to the strategic placement of chlorine atoms on the phenyl ring. This structural modification influences both reactivity and binding affinity to biological targets.

| Compound | Anti-inflammatory Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol | Moderate | High | Under Evaluation |

| (3-(4-Chlorophenyl)isoxazol-5-yl)methanol | Low | Moderate | Moderate |

| (3-(2-Fluorophenyl)isoxazol-5-yl)methanol | Low | Low | High |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.